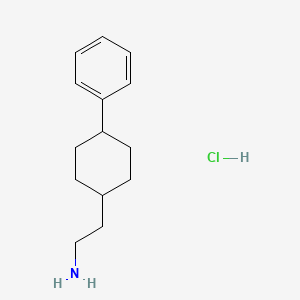

2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1195262-94-2 . Its IUPAC name is 2-(4-phenylcyclohexyl)ethan-1-amine hydrochloride . The molecular weight of this compound is 239.79 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . This process involves the use of an E. coli strain with reduced aromatic aldehyde reduction (RARE), in which six aldehyde ketone reductase and alcohol dehydrogenase genes have been knocked out . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .Molecular Structure Analysis

The InChI code for “2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride” is 1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H .Scientific Research Applications

- Ketamine Analogue : This compound is structurally related to ketamine, a well-known anesthetic and antidepressant. Researchers investigate its effects on NMDA receptors and its potential as an alternative to ketamine in anesthesia and depression treatment .

- NMDA Receptor Modulation : 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride interacts with NMDA receptors, which play a crucial role in synaptic plasticity and pain perception. Understanding its binding properties can inform drug development .

- Recreational Use : Like other arylcyclohexylamines, this compound has been used recreationally. Researchers study its effects on the central nervous system, including hallucinogenic properties and potential risks .

- Addiction and Withdrawal : Investigating its impact on dopamine and serotonin systems can shed light on addiction mechanisms and withdrawal symptoms .

- Building Block : Chemists use it as a building block for synthesizing novel compounds. Its unique cyclohexylphenyl structure allows for diverse modifications and functionalizations .

- Drug Design : Researchers explore derivatives of this compound for their potential as analgesics, antidepressants, or antipsychotics .

- Antiproliferative Effects : Some studies suggest that this compound exhibits antiproliferative activity against cancer cells. Researchers investigate its mechanisms and potential as an adjunct therapy .

- Neurodegenerative Diseases : Scientists explore its neuroprotective properties in conditions like Alzheimer’s and Parkinson’s disease. It may modulate oxidative stress and inflammation .

- Chiral Ligands : Researchers use derivatives of this compound as chiral ligands in asymmetric catalysis. Their ability to control stereochemistry is valuable in organic synthesis .

Neuropharmacology and Anesthesia Research

Psychopharmacology and Substance Abuse Research

Organic Synthesis and Medicinal Chemistry

Cancer Research

Neurological Disorders and Neuroprotection

Chiral Catalysts and Asymmetric Synthesis

properties

IUPAC Name |

2-(4-phenylcyclohexyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDWYPGONINVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2703249.png)

![N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2703250.png)

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)

![N-(1-cyanocyclohexyl)-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-methylpropanamide](/img/structure/B2703260.png)

![2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2703262.png)

![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)

![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703270.png)